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Compound of Interest

4-bromo-1-
Compound Name: (bromodifluoromethyl)-1H-
pyrazole
Cat. No.: B1529834
\ v

Technical Guide: 4-Bromo-1-
(bromodifluoromethyl)-1H-pyrazole

An In-depth Analysis of a Novel Fluorinated Heterocycle and Its Closest Structural Analogue for
Advanced Research Applications

Abstract: This technical guide addresses the chemical properties, synthesis, and potential
applications of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. An extensive review of
scientific and chemical databases indicates that this specific compound is a novel entity with no
currently assigned CAS number or published characterization data. Recognizing the
challenges this presents to researchers, this document provides a comprehensive analysis of
its closest structural and functional analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole (CAS:
956477-67-1). By examining the established data for this analogue, we offer field-proven
insights into the anticipated properties, reactivity, and synthetic strategies relevant to the target
molecule, thereby providing a robust framework for its future investigation and application in
medicinal chemistry and drug discovery.

Chemical Identity and Properties

A thorough investigation for "4-bromo-1-(bromodifluoromethyl)-1H-pyrazole" did not yield a
registered CAS number or associated experimental data. Therefore, we will focus on the well-
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documented analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole.

The key structural difference is the substitution on the methyl group at the N1 position of the
pyrazole ring (CBrFz vs. CHF2). The difluoromethyl (CHF2) group is a well-known bioisostere
for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating
lipophilicity. The introduction of an additional bromine atom to form the bromodifluoromethyl
(CBrF2) group would be expected to further increase the molecular weight and lipophilicity, and
potentially introduce a new reactive handle for synthetic transformations, albeit one that may be
sterically hindered and electronically influenced by the adjacent fluorine atoms.

Properties of the Core Analogue: 4-Bromo-1-
(difluoromethyl)-1H-pyrazole

The following table summarizes the known properties of this key reference compound.

Property Value Source(s)
CAS Number 956477-67-1 [11[2]
Molecular Formula CaHsBrF2N:2 [2]
Molecular Weight 196.98 g/mol [2]
SMILES C1=C(C=NN1C(F)F)Br 2]

MDL Number MFCD11558132 [2]

Storage Conditions Sealed in dry, 2-8°C [2]

Molecular Structure

The structure of the reference compound, 4-bromo-1-(difluoromethyl)-1H-pyrazole, features a
five-membered pyrazole ring. The ring is substituted at the C4 position with a bromine atom
and at the N1 position with a difluoromethyl group.

Caption: 2D Structure of 4-bromo-1-(difluoromethyl)-1H-pyrazole.

Synthesis and Mechanistic Insights
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While a specific one-pot synthesis for 4-bromo-1-(difluoromethyl)-1H-pyrazole is not detailed in
the provided search results, a logical and efficient synthetic strategy can be devised based on
established methodologies for pyrazole chemistry. The most common approach involves the
cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination
and N-alkylation, or a one-pot variation thereof.[3][4]

A plausible retrosynthetic analysis suggests two primary pathways:
o Pathway A: N-difluoromethylation of pre-formed 4-bromopyrazole.
o Pathway B: Bromination of pre-formed 1-(difluoromethyl)-1H-pyrazole.

Pathway A is often preferred as electrophilic bromination of an N-substituted pyrazole can
sometimes lead to mixtures of isomers or require harsher conditions.

Proposed Experimental Protocol (Pathway A)

This protocol is based on the N-alkylation of 4-bromopyrazole, a commercially available starting
material (CAS 2075-45-8).[5][6] The key challenge is the introduction of the difluoromethyl
group. This is typically achieved using reagents like bromodifluoromethane (HCF2zBr) or sodium
chlorodifluoroacetate under basic conditions.

Step 1: Deprotonation of 4-Bromopyrazole

» To a solution of 4-bromopyrazole (1.0 eq) in a dry aprotic solvent such as DMF or
acetonitrile, a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate
(K2COs3, 1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or
argon).

e The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of
the pyrazolide anion.

Causality Insight: The use of a strong base is critical to deprotonate the pyrazole N-H proton
(pKa = 14), generating the nucleophilic pyrazolide anion. This anion is a much more potent
nucleophile than the neutral pyrazole, which is essential for the subsequent alkylation step. An
inert atmosphere prevents quenching of the base and anion by atmospheric moisture.
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Step 2: N-Difluoromethylation

e The reaction mixture is cooled, and a suitable difluoromethylating agent, such as
bromodifluoromethane gas, is bubbled through the solution, or a solution of a precursor like
sodium chlorodifluoroacetate is added.

e The reaction is allowed to warm to room temperature or gently heated (e.g., 50-70 °C) and
monitored by TLC or LC-MS until the starting material is consumed.

Causality Insight: Bromodifluoromethane acts as a difluoromethyl carbocation equivalent in this
Sn2-type reaction. The nucleophilic nitrogen of the pyrazolide attacks the carbon atom,
displacing the bromide leaving group. The choice of solvent and temperature is crucial for
balancing reaction rate with potential side reactions.

Step 3: Work-up and Purification

o Upon completion, the reaction is carefully quenched with water or a saturated aqueous
solution of ammonium chloride.

e The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate or
dichloromethane.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or
magnesium sulfate, filtered, and concentrated under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to yield the pure
4-bromo-1-(difluoromethyl)-1H-pyrazole.
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Caption: Proposed workflow for the synthesis of the target analogue.

Reactivity and Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities,
including anti-inflammatory, anticancer, and antimicrobial properties.[9]

The title compound's analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole, is a valuable building
block for drug discovery for two primary reasons:

e The C4-Bromo Group: The bromine atom at the 4-position is a versatile synthetic handle. It
readily participates in transition metal-catalyzed cross-coupling reactions such as Suzuki,
Stille, Heck, and Sonogashira reactions.[3] This allows for the straightforward introduction of
a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid
generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

o The N1-Difluoromethyl Group: The incorporation of fluorine into drug candidates is a
common strategy to enhance pharmacological properties. The CHF2 group, in particular, can
improve metabolic stability by blocking sites of oxidative metabolism. It also increases
lipophilicity, which can enhance cell membrane permeability and oral bioavailability. Its ability
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to act as a hydrogen bond donor can also influence binding interactions with biological
targets.

The combination of these two features makes this molecule an attractive starting point for
synthesizing novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.

Safety and Handling

Based on the Safety Data Sheet for 4-bromo-1-(difluoromethyl)-1H-pyrazole, the compound is
classified as hazardous.[1] Researchers must adhere to strict safety protocols.

Hazard Identification:[1][2]

H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Recommended Precautions and PPE:

e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
Avoid all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or
smoke when handling.[1]

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166
standards.[10]

o Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[10]
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o Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved
respirator with an appropriate filter for organic vapors.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

o Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite)
and place in a suitable, labeled container for disposal.[1] Dispose of contents/container to an
authorized hazardous waste collection point in accordance with local regulations.[1]

First Aid Measures:

o Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes,
keeping eyelids open. Seek immediate medical attention.[1][10]

o Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Seek
medical attention if irritation occurs.[1][10]

 Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.[1][10]

 Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or
doctor if you feel unwell.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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